
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidin-4-ylmethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-dione and piperidine.
Nucleophilic Substitution: The piperidin-4-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 6-chloropyrimidine-2,4-dione with piperidin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the piperidin-4-ylmethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperidin-4-ylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a 6-amino-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione derivative.
科学的研究の応用
Chemistry
In chemistry, 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors. For instance, its derivatives could exhibit activity against certain types of cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.
作用機序
The mechanism of action of 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidin-4-ylmethyl group could enhance binding affinity to these targets, while the pyrimidine ring may participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
6-Chloropyrimidine-2,4-dione: Lacks the piperidin-4-ylmethyl group, making it less versatile in terms of chemical reactivity.
3-(Piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological properties.
Uniqueness
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the piperidin-4-ylmethyl group. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
6-chloro-3-(piperidin-4-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14ClN3O2/c11-8-5-9(15)14(10(16)13-8)6-7-1-3-12-4-2-7/h5,7,12H,1-4,6H2,(H,13,16) |
InChIキー |
YSQAOBDTKJPFGC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CN2C(=O)C=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


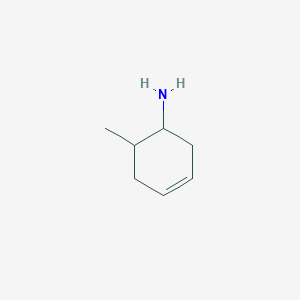
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)

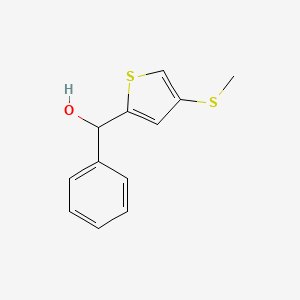



![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
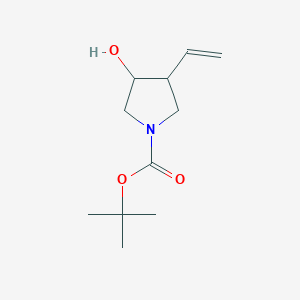


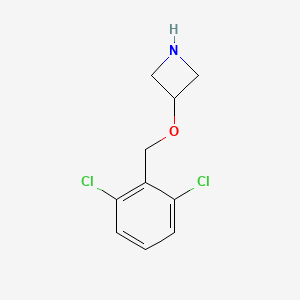
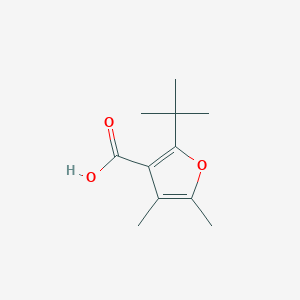
![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)
